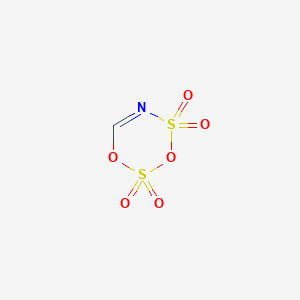
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride: is a synthetic organic compound belonging to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms This particular compound is characterized by the presence of a decyl group, a carbonyl chloride functional group, and a benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride typically involves the following steps:
Formation of the Benzoxazine Core: The initial step involves the formation of the benzoxazine ring.
Introduction of the Decyl Group: The decyl group can be introduced via alkylation reactions, where the benzoxazine intermediate is treated with a decyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solventless synthesis methods have been explored to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The benzoxazine ring can undergo oxidation reactions to form quinone derivatives under the influence of oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; conditions include anhydrous solvents and low temperatures.
Oxidation: Oxidizing agents like potassium permanganate; conditions include acidic or basic aqueous solutions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Alcohols: Formed from reduction reactions.
Quinone Derivatives: Formed from oxidation reactions.
Scientific Research Applications
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and resins with enhanced thermal and mechanical properties.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of bioactive molecules and drug candidates.
Chemical Research: Employed as a reagent in organic synthesis for the preparation of various functionalized benzoxazine derivatives.
Biological Studies: Explored for its potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride involves its interaction with specific molecular targets and pathways:
Nucleophilic Attack: The carbonyl chloride group is susceptible to nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as amines and thiols.
Ring-Opening Reactions: The benzoxazine ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various intermediates.
Oxidative Stress: The compound can induce oxidative stress in biological systems, leading to potential antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazine-6-carbonyl chloride: Lacks the decyl group but shares similar reactivity and applications.
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate: Contains a carboxylate group instead of a carbonyl chloride group, leading to different reactivity and applications.
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-4-one: Lacks the carbonyl chloride group but has similar structural features.
Uniqueness
2-Decyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonyl chloride is unique due to the presence of both a decyl group and a carbonyl chloride functional group.
Properties
CAS No. |
61545-83-3 |
|---|---|
Molecular Formula |
C19H26ClNO3 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
2-decyl-3-oxo-4H-1,4-benzoxazine-6-carbonyl chloride |
InChI |
InChI=1S/C19H26ClNO3/c1-2-3-4-5-6-7-8-9-10-17-19(23)21-15-13-14(18(20)22)11-12-16(15)24-17/h11-13,17H,2-10H2,1H3,(H,21,23) |
InChI Key |
SANPZDIUFUFTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)





![4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14592256.png)
![N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14592257.png)
![Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate](/img/structure/B14592266.png)
